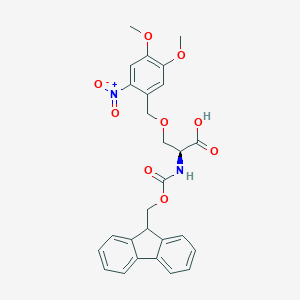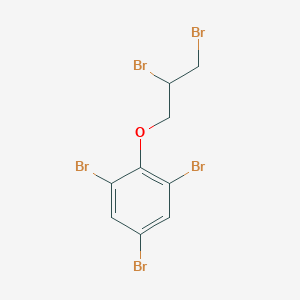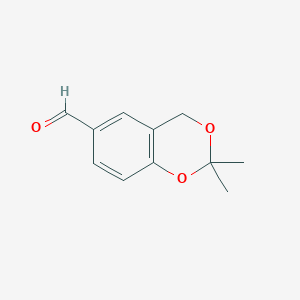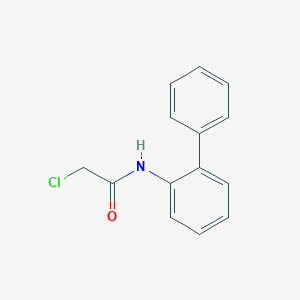
N-Biphenyl-2-yl-2-chlor-acetamid
Übersicht
Beschreibung
N-Biphenyl-2-yl-2-chloro-acetamide is a compound with significant interest in the field of organic chemistry due to its unique structure and potential applications. While specific studies directly on N-Biphenyl-2-yl-2-chloro-acetamide are scarce, related compounds have been extensively studied, providing insights into the properties and synthesis of acetamide derivatives.
Synthesis Analysis
The synthesis of N-Biphenyl-2-yl-2-chloro-acetamide and similar compounds often involves reactions that introduce the chloro-acetamide group to a biphenyl structure. For instance, the synthesis of related acetamides can be achieved through reactions involving chloro-aniline precursors with acetyl chloride or chloroacetyl chloride in the presence of a base, such as sodium hydroxide or pyridine (Zhou & Shu, 2002).
Molecular Structure Analysis
The molecular structure of acetamide derivatives, including N-Biphenyl-2-yl-2-chloro-acetamide, is characterized by intermolecular and intramolecular hydrogen bonding, contributing to their stability and reactivity. X-ray crystallography studies reveal that these compounds often crystallize with specific motifs, such as the S(6) ring pattern, facilitated by N-H...O hydrogen bonding (Jansukra et al., 2021).
Wissenschaftliche Forschungsanwendungen
Organische Synthese
N-Biphenyl-2-yl-2-chlor-acetamid kann bei der Synthese verschiedener organischer Verbindungen verwendet werden. Beispielsweise kann es bei der Synthese von Dimethyl(2-([biphenyl]-4-yl)-2-oxoethyl)phosphonat verwendet werden .
Biologische und medizinische Anwendungen
Biphenylderivate wie this compound haben eine breite Palette an biologischen und medizinischen Anwendungen. Sie werden bei der Herstellung einer großen Bandbreite an Arzneimitteln und Produkten für die Landwirtschaft eingesetzt . Sie dienen auch als Bausteine für basische Flüssigkristalle .
Fluoreszierende Schichten in OLEDs
Biphenylderivate werden zur Herstellung fluoreszierender Schichten in organischen Leuchtdioden (OLEDs) verwendet .
Antibakterielle Aktivität
Biphenylderivate haben sich als antimikrobielle Wirkstoffe gegen antibiotikaresistente Bakterien gezeigt .
Kristallographie
2-Chlor-N-(2,4-dinitrophenyl)acetamid, eine Verbindung ähnlich this compound, wurde mittels Röntgenkristallographie untersucht . Dies deutet darauf hin, dass this compound auch in kristallographischen Studien verwendet werden könnte.
Optische Eigenschaften
2-Chlor-N-(2,4-dinitrophenyl)acetamid wurde auf seine optischen Eigenschaften untersucht . Dies deutet darauf hin, dass this compound auch interessante optische Eigenschaften haben könnte.
Wirkmechanismus
While the specific mechanism of action for “N-Biphenyl-2-yl-2-chloro-acetamide” is not detailed in the retrieved sources, similar compounds have been found to exhibit antimicrobial activity . This activity is thought to be related to the compound’s ability to pass rapidly through the phospholipid bilayer of the cell membrane .
Eigenschaften
IUPAC Name |
2-chloro-N-(2-phenylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c15-10-14(17)16-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDDKTKNLZLTQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360581 | |
| Record name | N-Biphenyl-2-yl-2-chloro-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23088-28-0 | |
| Record name | N-Biphenyl-2-yl-2-chloro-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


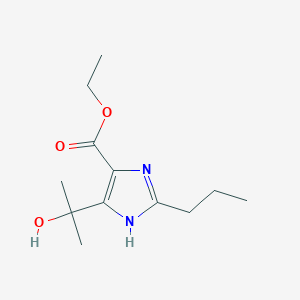
![1-(4-[2-Hydroxy-3-(isopropylamino)propoxy]-1H-indol-1-yl)-3-(isopropylamino)-2-propanol](/img/structure/B30642.png)
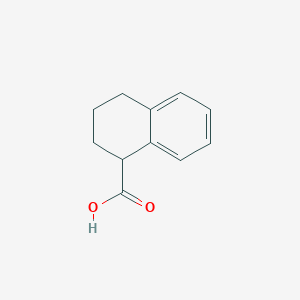
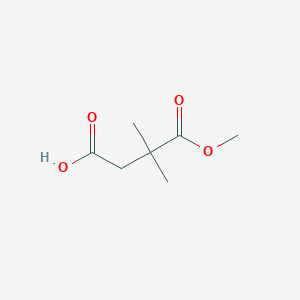
![2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B30655.png)





